molecular formula C27H26N2O4 B339918 2-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]PROPANAMIDE

2-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]PROPANAMIDE

Katalognummer: B339918
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: VHGKKDPDMDTGDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline core and a phenoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the isoindoline core, which can be synthesized by reacting phthalic anhydride with ammonia or primary amines under controlled conditions. The resulting isoindoline derivative is then coupled with the phenoxyphenyl group through a series of reactions involving halogenation, nucleophilic substitution, and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 2-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanol

Uniqueness

Compared to similar compounds, 2-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(2-ISOPROPYL-5-METHYLPHENOXY)PHENYL]PROPANAMIDE stands out due to its unique combination of the isoindoline core and the phenoxyphenyl group. This structural feature may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C27H26N2O4

Molekulargewicht

442.5 g/mol

IUPAC-Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]propanamide

InChI

InChI=1S/C27H26N2O4/c1-16(2)21-14-9-17(3)15-24(21)33-20-12-10-19(11-13-20)28-25(30)18(4)29-26(31)22-7-5-6-8-23(22)27(29)32/h5-16,18H,1-4H3,(H,28,30)

InChI-Schlüssel

VHGKKDPDMDTGDH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O

Kanonische SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.